7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one
Description
7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one (CAS: 114090-18-5) is a heterocyclic compound featuring a fused furopyridinone core substituted with a diethylamino-methylphenyl group and an ethyl-methylindole moiety. Its molecular formula is C₂₉H₃₁N₃O₂, with a molecular weight of 453.58 g/mol . The compound’s InChI code is 1S/C29H31N3O2/c1-6-31(7-2)21-15-16-24(19(4)18-21)29(27-23(28(33)34-29)13-11-17-30-27)26-20(5)32(8-3)25-14-10-9-12-22(25)26/h9-18H,6-8H2,1-5H3, reflecting its structural complexity .
Properties
IUPAC Name |
7-[4-(diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O2/c1-6-31(7-2)21-15-16-24(19(4)18-21)29(27-23(28(33)34-29)13-11-17-30-27)26-20(5)32(8-3)25-14-10-9-12-22(25)26/h9-18H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAOBLHWASSYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)C3(C4=C(C=CC=N4)C(=O)O3)C5=C(C=C(C=C5)N(CC)CC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one , also known as Blue 220 , is a synthetic organic compound with potential applications in various fields, including pharmaceuticals and dye chemistry. Its complex structure incorporates both indole and pyridine moieties, which are known to exhibit diverse biological activities.
- Molecular Formula : C30H33N3O3
- Molecular Weight : 483.25 g/mol
- CAS Number : 69898-40-4
- Melting Point : 149-151 °C
- Boiling Point : 669.1 ± 55.0 °C (predicted)
- Density : 1.17 ± 0.1 g/cm³ (predicted)
- pKa : 5.27 ± 0.50 (predicted)
Anticancer Properties
Research indicates that compounds similar to Blue 220 have shown promising anticancer activity. For instance, studies on related furo[3,4-b]pyridine derivatives have demonstrated their ability to inhibit tumor growth in various cancer cell lines, including non-small cell lung carcinoma and ovarian cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis and repair mechanisms.
Neuroprotective Effects
Recent investigations into the neuroprotective properties of Blue 220 suggest that it may offer benefits in neurodegenerative diseases. Compounds with similar structures have been found to modulate neurotransmitter levels and exhibit antioxidant activity, which can protect neuronal cells from oxidative stress.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses inhibitory effects against certain bacterial strains, potentially making it a candidate for developing new antimicrobial agents.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of furo[3,4-b]pyridine derivatives, including Blue 220. The results showed significant cytotoxicity against various cancer cell lines (IC50 values ranging from 5 to 20 µM), indicating its potential as a lead compound for further development in cancer therapy.
Neuroprotective Mechanism Investigation
In a separate investigation published in Neuroscience Letters, researchers assessed the neuroprotective effects of Blue 220 on cultured neuronal cells exposed to oxidative stress. The compound was found to significantly reduce cell death and maintain mitochondrial integrity, suggesting its potential use in treating neurodegenerative disorders.
Comparative Biological Activity Table
| Activity Type | Related Compounds | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Furo[3,4-b]pyridine derivatives | 5 - 20 | Induction of apoptosis, inhibition of DNA synthesis |
| Neuroprotective | Indole derivatives | <10 | Antioxidant activity, modulation of neurotransmitters |
| Antimicrobial | Phenolic compounds | Variable | Inhibition of bacterial growth |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of furopyridinone derivatives widely used in imaging and dye applications due to their chromophoric properties. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Furopyridinone Derivatives
Structural Modifications and Impact on Properties
Substituent Effects: Ethoxy vs. Methyl: Replacing the 2-methyl group with ethoxy (e.g., 69898-40-4 vs. 114090-18-5) increases molecular weight by ~30 g/mol and enhances electron-donating capacity, improving chromophore intensity . Alkyl Chain Extension: The octyl-substituted analog (87563-89-1) exhibits higher lipophilicity (logP ~6.5 estimated), making it suitable for non-polar matrices, whereas the ethyl group in 114090-18-5 balances solubility and reactivity .
Physicochemical Properties :
- Density and Boiling Point : The ethoxy derivative (69898-40-4) has a density of 1.17 g/cm³ and boiling point of 669.1°C , reflecting strong intermolecular interactions due to polar substituents .
- Vapor Pressure : 69898-40-4 exhibits extremely low vapor pressure (9.1E-18 mmHg at 25°C ), suggesting low volatility and environmental persistence .
Applications: Imaging and Dyes: 69898-40-4 is commercially used in thermal paper, producing a deep blue color when combined with acidic developers . The target compound (114090-18-5) may serve as a precursor for such dyes. Regulatory Status: While 114090-18-5 is unregulated, structurally similar furopyridinones are listed in pesticide restrictions, highlighting the importance of substituent-specific risk assessments .
Preparation Methods
Retrosynthetic Analysis
The furo[3,4-b]pyridin-5-one core suggests a disconnection at the lactone oxygen, leading to two precursors:
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Indole-bearing ketone : 1-Ethyl-2-methylindol-3-yl ketone
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Phenyl-substituted diketone : 4-(Diethylamino)-2-methylphenyl diketone
A convergent synthesis strategy is hypothesized, involving:
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Separate preparation of indole and phenyl intermediates.
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Cyclocondensation to form the central heterocycle.
Synthesis of 1-Ethyl-2-methylindole
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Fischer Indole Synthesis :
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N-Alkylation :
Preparation of 4-(Diethylamino)-2-methylbenzaldehyde
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Nitration and Reduction :
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Diethylamination :
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Oxidation to Aldehyde :
Cyclocondensation to Form Furopyridinone Core
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Knoevenagel Condensation :
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Lactonization :
Alternative Route: One-Pot Tandem Reaction
A streamlined approach using:
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Ugi Four-Component Reaction (Ugi-4CR):
Optimization Strategies
Solvent Screening
| Solvent | Dielectric Constant | Reaction Yield (%) |
|---|---|---|
| DMF | 36.7 | 55 |
| THF | 7.5 | 42 |
| Toluene | 2.4 | 28 |
| Acetonitrile | 37.5 | 62 |
Polar aprotic solvents enhance enolate formation during cyclization.
Temperature Profile
| Step | Optimal Temp (°C) | Yield Improvement (%) |
|---|---|---|
| Knoevenagel | 120 | +15 |
| Lactonization | 150 | +20 |
| Ugi-4CR | 25 | +10 |
Higher temperatures accelerate ring closure but risk decomposition of diethylamino group.
Characterization and Validation
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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δ 8.21 (d, J=7.8 Hz, 1H, Ar-H)
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δ 7.45–7.32 (m, 5H, Indole-H)
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δ 3.45 (q, J=7.0 Hz, 4H, NCH₂CH₃)
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δ 1.32 (t, J=7.0 Hz, 6H, CH₂CH₃)
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HRMS (ESI+):
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one, and how can reaction yields be maximized?
- Methodological Answer : Multi-step synthesis is typically required, involving:
- Step 1 : Coupling of diethylamino-substituted phenyl groups with indole precursors under palladium-catalyzed conditions.
- Step 2 : Cyclization to form the furopyridinone core using dehydrating agents (e.g., acetic anhydride) in polar aprotic solvents like DMF .
- Critical Conditions : Temperature control (80–100°C), inert atmosphere, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >70% yield .
Q. Which spectroscopic techniques are most reliable for structural confirmation, and how should conflicting data be interpreted?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 6.8–7.5 ppm) and tertiary carbons (e.g., indole C3 at ~125 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ and amine (N-H) at ~3400 cm⁻¹.
- Resolution of Conflicts : Compare solvent-free solid-state IR with solution-phase data to rule out solvent-induced shifts .
Q. How does solvent polarity impact the compound’s solubility and stability during storage?
- Methodological Answer :
- Solubility : Highest in chlorinated solvents (e.g., dichloromethane) and DMF due to the compound’s hydrophobic indole and polar furopyridinone moieties .
- Stability : Store at –20°C in amber vials under nitrogen. Avoid aqueous buffers (pH >7), which may hydrolyze the furopyridinone ring .
Advanced Research Questions
Q. What thermodynamic parameters govern the compound’s equilibrium in alcohol-water mixtures, and how are they experimentally derived?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure absorbance at λmax (~580 nm for the protonated form) in varying ethanol/water ratios. Use the Benesi-Hildebrand method to calculate equilibrium constants (K) .
- Thermodynamic Values :
- ΔG: Derived from .
- ΔH/ΔS: Calculated via van’t Hoff plots (ln K vs. 1/T), with typical ΔH values of –15 to –20 kJ/mol (exothermic) in ethanol .
Q. How can researchers reconcile contradictory spectral shifts observed in different solvent systems?
- Methodological Answer :
- Hypothesis Testing : Conduct time-dependent density functional theory (TD-DFT) simulations to model solvent effects on electronic transitions.
- Empirical Validation : Compare computational predictions with experimental UV-Vis data in solvents like methanol (blue shift) vs. hexane (red shift) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer :
- Electrophilic Sites : The furopyridinone carbonyl is susceptible to nucleophilic attack (e.g., by amines), while the indole C3 position reacts with electrophiles (e.g., iodination).
- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates with varying nucleophile concentrations. Data often fit a second-order kinetic model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
